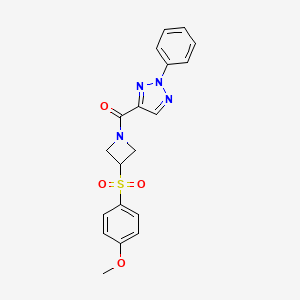
(3-((4-甲氧基苯基)磺酰)氮杂环丁烷-1-基)(2-苯基-2H-1,2,3-三唑-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities . Azetidines, on the other hand, are a class of organic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom.
Molecular Structure Analysis
Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This structure allows them to bind readily in biological systems with a variety of enzymes and receptors .
科学研究应用
合成和结构研究
-
取代的氮杂环丁酮的合成:取代的氮杂环丁酮的合成,包括与您的查询在结构上相关的化合物,涉及设计 2-氮杂环丁酮支架,因为它们的生物和药理活性。磺酰胺环及其衍生物在医药和药学化学中被认为很重要 (Jagannadham 等人,2019)。
-
与醇和酸的反应:已经进行了类似的氮杂环丁酮化合物与醇和酸的反应研究,提供了对它们的化学行为和改性潜力的见解 (Corbett & Stoodley,1974)。
生物和药理应用
-
在药学化学中的电化学氧化:与查询的化合物密切相关的 5-取代的 2-恶唑烷酮的手性电化学氧化用于合成 β-氨基醇和蛋白酶抑制剂,展示了显着的药理作用 (Danielmeier 等人,1996)。
-
单内酰胺的合成:从氮杂环丁酮合成单内酰胺类似物对各种革兰氏阴性菌显示出有希望的抗菌活性。这表明在开发新抗生素中具有重要作用 (山下春男等,1988)。
-
抗氧化特性:与查询的分子及其衍生物相似的化合物的合成已经证明了有效的抗氧化能力,表明了潜在的治疗应用 (Çetinkaya 等人,2012)。
化学改性和合成
-
磺胺嘧啶的化学改性:氮杂环丁酮衍生物的合成和改性以获得抗菌活性突出了化学多功能性和在制药中的潜在用途 (岸本等人,1984)。
-
新型衍生物的合成:合成与查询的化合物在结构上相关的三唑和三唑烷的新型衍生物的努力为开发新的治疗剂提供了基础 (Abosadiya 等人,2018)。
安全和危害
The safety and hazards associated with a compound depend on its specific structure and properties. While some triazole compounds are used in commercially available drugs , the specific safety and hazards associated with the compound you mentioned are not available in the literature I have access to.
作用机制
Target of action
Azetidines and triazoles, the classes of compounds that “(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” belongs to, are known to interact with a variety of enzymes and receptors . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of azetidines and triazoles typically involves binding to the active site of an enzyme or receptor, which can inhibit the function of the target and lead to various biological effects . The exact mode of action of “(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Azetidines and triazoles can have a wide range of ADME properties . The specific properties of “(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” would need to be determined experimentally.
Result of action
The molecular and cellular effects of azetidines and triazoles can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation . The specific effects of “(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” would depend on its specific targets and mode of action.
属性
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-15-7-9-16(10-8-15)28(25,26)17-12-22(13-17)19(24)18-11-20-23(21-18)14-5-3-2-4-6-14/h2-11,17H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODALXPAYKMDQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
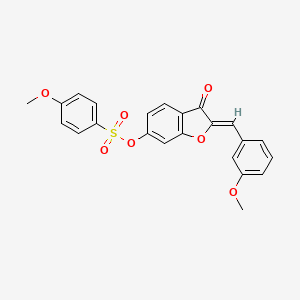
![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2695659.png)
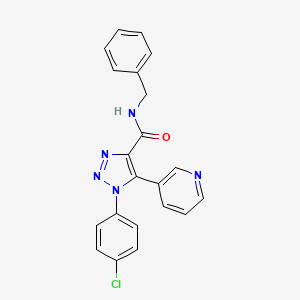
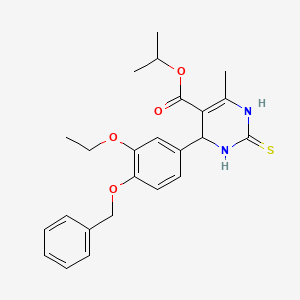
![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2695666.png)
![1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2695668.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)
![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)
![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)

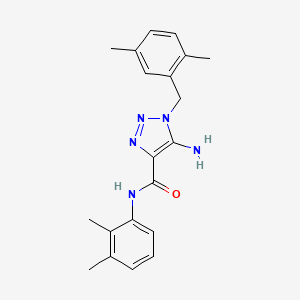
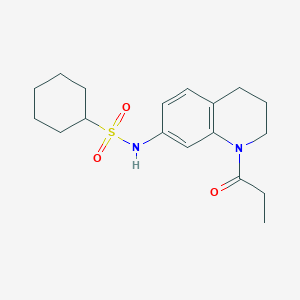

![ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2695681.png)
